

A Comparative Crystallographic Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

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This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **1-(Phenylsulfonyl)piperidine-2-carboxylic acid**, a scaffold of interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on closely related analogues to provide insights into the structural landscape of this class of molecules. The data presented herein, including key crystallographic parameters and experimental protocols, serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine framework.

Crystallographic Data Comparison

The following tables summarize the crystallographic data for selected 1-(arylsulfonyl)piperidine derivatives. These compounds, while not exact matches to the target molecule, share the core N-sulfonylated piperidine moiety and provide a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for 1-(Arylsulfonyl)piperidine Derivatives

Parameter	Compound I [1]	Compound II [1]
Compound Name	Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidin e-4-carboxylate	1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidin e-4-carboxylic acid
Empirical Formula	C ₁₉ H ₂₈ N ₂ O ₅ S	C ₁₇ H ₂₄ N ₂ O ₅ S
Formula Weight	424.50	384.45
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /n
a (Å)	8.5368 (6)	10.0385 (4)
b (Å)	9.6594 (6)	12.0113 (5)
c (Å)	14.1224 (9)	15.6888 (6)
α (°)	98.788 (3)	90
β (°)	94.397 (3)	98.835 (2)
γ (°)	109.831 (3)	90
Volume (Å ³)	1069.11 (12)	1867.73 (13)
Z	2	4
Temperature (K)	100	100
Wavelength (Å)	0.71073	0.71073
R-factor (%)	4.8	4.4

Table 2: Selected Torsion Angles for 1-(Arylsulfonyl)piperidine Derivatives

Torsion Angle	Compound I (°) [1]	Compound II (°) [1]
N1—C1—C2—N2	156.2 (1)	-153.5 (1)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and crystallization of N-sulfonylated piperidine carboxylic acid derivatives, based on common laboratory practices.

General Synthesis of 1-(Arylsulfonyl)piperidine-2-carboxamides

This procedure describes a typical amide coupling reaction to synthesize 1-(arylsulfonyl)piperidine-2-carboxamides.

- Starting Materials: 1-(Arylsulfonyl)piperidine-2-carboxylic acid, desired amine, a coupling agent (e.g., HATU, HOBT/EDCI), and a non-interfering base (e.g., DIPEA) are required.
- Reaction Setup: The carboxylic acid is dissolved in an appropriate aprotic solvent, such as DMF or DCM, under an inert atmosphere (e.g., nitrogen or argon).
- Activation: The coupling agent and base are added to the solution and stirred at 0 °C for a short period to activate the carboxylic acid.
- Amine Addition: The desired amine is then added to the reaction mixture.
- Reaction Progression: The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight, with progress monitored by an appropriate technique like TLC or LC-MS.
- Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed with aqueous solutions to remove unreacted starting materials and byproducts.
- Purification: The crude product is purified using column chromatography on silica gel to yield the desired amide.

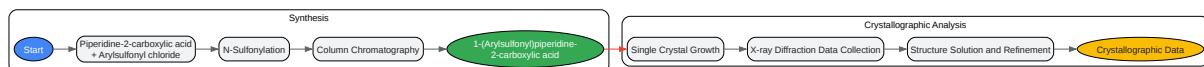
General Procedure for Single Crystal Growth of Small Molecules

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. The following is a general guideline for the crystallization of small organic molecules.

- Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. A common approach is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.
- Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The filtrate is left in a loosely covered container to allow the solvent to evaporate slowly over several days to weeks.
- Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), to induce crystallization.
- Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
- Crystal Mounting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.

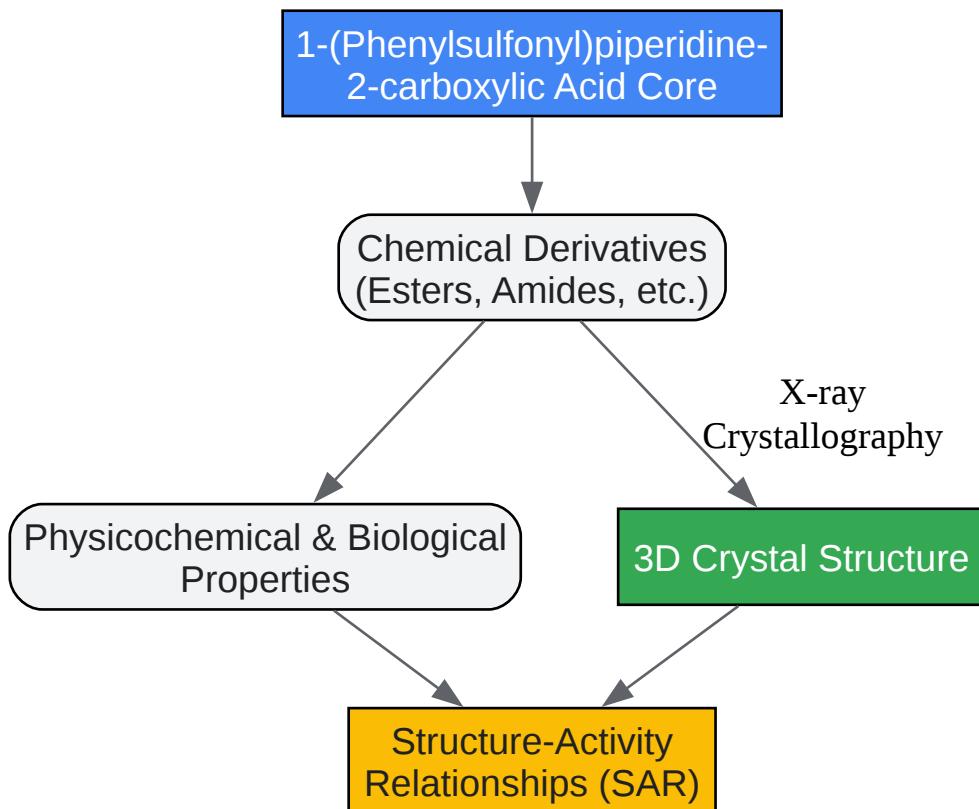
Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of the title compounds.



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Caption: General workflow from synthesis to crystallographic analysis.



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Caption: Relationship between chemical structure and biological activity.

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References

- 1. Crystal structures of two alanyl piperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
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